1-hydroxy-2-(1-hydroxypropan-2-yl)-8,8-dimethyl-6,7-dihydro-5H-phenanthrene-3,4-dione
Overview
Description
1-hydroxy-2-(1-hydroxypropan-2-yl)-8,8-dimethyl-6,7-dihydro-5H-phenanthrene-3,4-dione, also known as vitamin K3 or menadione, is a synthetic form of vitamin K. It is an important compound in the field of biochemistry and has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Derivatives
- Synthesis and Derivatives : This compound is synthesized as part of a group of 1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene derivatives, derived from cryptotanshinone, a bioactive component from Salvia miltiorrhiza Bunge. These derivatives offer insights into bioactive phenanthrene synthesis and potential applications in medicinal chemistry (Bu, Huang, Zhang, Ma, Xiao, & Gu, 2001).
Photocyclization and Photoadditions
- Photocyclization and Photoadditions : The compound's derivatives have been used in studies focusing on photocyclization, demonstrating their utility in creating specific phenanthrene-1,4-diones, a process crucial in the synthesis of complex organic molecules (Kaliakoudas, Eugster, & Rüedi, 1990). Another research highlights the photoinduced molecular transformations, specifically regioselective [3 + 2] photoadditions of 2-hydroxyphenanthrene-1,4-dione with electron-rich alkenes (Suginome, Kamekawa, Sakurai, Konishi, Senboku, & Kobayashi, 1994).
Antibacterial Agent Synthesis
- Antibacterial Agent Synthesis : Derivatives of this compound have been synthesized and evaluated for their antibacterial efficacy against various bacterial strains, highlighting potential applications in the development of new antibacterial agents (Sheikh, Ingle, & Juneja, 2009).
Tautomerism and Conformational Studies
- Tautomerism and Conformational Studies : The compound and its related derivatives have been a subject of research in understanding tautomerism and conformation in different phases, offering insights into the chemical behavior of such molecules (Cunningham, Lowe, & Threadgill, 1989).
Cytotoxicity Studies
- Cytotoxicity Studies : Research on phenanthrenes isolated from Dendrobii Herba, including derivatives of the compound , has demonstrated cytotoxic activities against certain human carcinoma cell lines, indicating potential applications in cancer research (Nam, Ryu, Lee, Jung, Jin, Kim, Lee, & Han, 2019).
properties
IUPAC Name |
1-hydroxy-2-(1-hydroxypropan-2-yl)-8,8-dimethyl-6,7-dihydro-5H-phenanthrene-3,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-10(9-20)14-16(21)12-6-7-13-11(5-4-8-19(13,2)3)15(12)18(23)17(14)22/h6-7,10,20-21H,4-5,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZFJHSOBYVDLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60911284 | |
Record name | 1-Hydroxy-2-(1-hydroxypropan-2-yl)-8,8-dimethyl-5,6,7,8-tetrahydrophenanthrene-3,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60911284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-hydroxy-2-(1-hydroxypropan-2-yl)-8,8-dimethyl-6,7-dihydro-5H-phenanthrene-3,4-dione | |
CAS RN |
109664-02-0 | |
Record name | 1-Hydroxy-2-(1-hydroxypropan-2-yl)-8,8-dimethyl-5,6,7,8-tetrahydrophenanthrene-3,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60911284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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